Enables Synthesis of Azidohomoalanine (AHA) for Bioorthogonal Click Chemistry
N-Boc-L-homoserine methyl ester is a critical precursor for the synthesis of azidohomoalanine (AHA), a non-canonical amino acid used as a methionine surrogate in bioorthogonal labeling and protein engineering [1]. The established protocol using this compound yields AHA in a defined, reproducible manner, completing the synthesis in 5 days [1]. In contrast, a separate route to AHA via copper-catalyzed diazo transfer can be completed in a shorter timeframe of 3-4 days but may involve different starting materials and reaction conditions, highlighting the importance of selecting the appropriate precursor for the desired synthetic path [2].
| Evidence Dimension | Synthesis of Azidohomoalanine (AHA) |
|---|---|
| Target Compound Data | Synthesis completed in 5 days using N-Boc-L-homoserine methyl ester as a precursor. |
| Comparator Or Baseline | Alternative route using copper-catalyzed diazo transfer. |
| Quantified Difference | The target compound's protocol requires approximately 1-2 additional days for completion compared to the alternative copper-catalyzed route (5 days vs. 3-4 days). |
| Conditions | Synthetic protocols for producing the non-canonical amino acid azidohomoalanine (AHA). |
Why This Matters
For researchers integrating bioorthogonal handles into proteins, the availability of a well-characterized, robust protocol with a defined timeline is crucial for project planning and reproducible procurement of key precursors.
- [1] Link, A. J., Vink, M. K. S., & Tirrell, D. A. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor. Nature Protocols, 2(8), 1879-1883 (2007). View Source
- [2] Link, A. J., Vink, M. K. S., & Tirrell, D. A. Preparation of the functionalizable methionine surrogate azidohomoalanine via copper-catalyzed diazo transfer. Nature Protocols, 2(8), 1879-1883 (2007). View Source
